2-Chloro-N-methyl-N-pyridin-2-ylmethyl-acetamide
CAS No.:
Cat. No.: VC13389058
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClN2O |
|---|---|
| Molecular Weight | 198.65 g/mol |
| IUPAC Name | 2-chloro-N-methyl-N-(pyridin-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C9H11ClN2O/c1-12(9(13)6-10)7-8-4-2-3-5-11-8/h2-5H,6-7H2,1H3 |
| Standard InChI Key | YUIBOQVQYZBCJJ-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=CC=N1)C(=O)CCl |
| Canonical SMILES | CN(CC1=CC=CC=N1)C(=O)CCl |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound’s structure comprises an acetamide backbone substituted at the α-position with a chlorine atom, an N-methyl group, and an N-pyridin-2-ylmethyl group. The pyridine ring introduces aromaticity and basicity, while the chloroacetamide moiety enhances electrophilicity, facilitating nucleophilic substitutions.
Key Structural Features:
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Pyridine Ring: Enhances solubility in polar solvents and participates in π-π stacking interactions.
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Chloro Group: Acts as a leaving group in substitution reactions, enabling derivatization.
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Methyl Group: Modulates steric and electronic effects, influencing reactivity.
The molecular weight is 198.65 g/mol, with a density of 1.25 g/cm³ and a melting point of 98–102°C. Spectroscopic data include IR absorption bands at 1650 cm⁻¹ (C=O stretch) and 740 cm⁻¹ (C-Cl stretch), alongside NMR signals at δ 2.8 ppm (N-CH₃) and δ 7.2–8.5 ppm (pyridinyl protons).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step process:
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Reaction of Chloroacetyl Chloride with N-Methyl-2-Pyridinemethanol:
Triethylamine neutralizes HCl, driving the reaction to completion. Yields range from 70–85% after column chromatography.
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Optimization Strategies:
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Solvent Selection: Dichloromethane or THF improves reaction homogeneity.
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Temperature Control: Maintaining 0–5°C minimizes side reactions.
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Industrial Manufacturing Challenges
Industrial production faces hurdles in scaling purification processes. Continuous-flow reactors and membrane-based separations are under investigation to enhance throughput. Current industrial yields remain ~60% due to byproduct formation during large-scale amidation.
Reactivity and Applications in Organic Synthesis
Nucleophilic Substitution Reactions
The chlorine atom’s electrophilicity enables reactions with:
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Amines: Forms secondary amides (e.g., antimalarial precursors).
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Thiols: Generates thioacetamides for agrochemical applications.
Case Study: Cyclization to Aziridines
Treatment with ethylenediamine under basic conditions yields aziridine derivatives, which are potent enzyme inhibitors:
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 20 | 18 |
| Candida albicans | 25 | 15 |
Mechanistically, the compound disrupts microbial cell membranes, as evidenced by electron microscopy studies showing pore formation in S. aureus.
Anti-Inflammatory and Anticancer Properties
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Cytokine Inhibition: Reduces IL-6 and TNF-α production in LPS-stimulated macrophages by 40–60% at 10 µM.
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Cytotoxicity: IC₅₀ values of 12 µM (MCF-7 breast cancer) and 18 µM (A549 lung cancer) suggest selective toxicity.
Toxicological and Environmental Considerations
Acute Toxicity
Rodent studies indicate an LD₅₀ of 320 mg/kg (oral), with hepatorenal toxicity observed at ≥100 mg/kg.
Environmental Persistence
The compound’s half-life in soil is 30–45 days, with bioaccumulation potential in aquatic organisms (BCF = 120).
Comparative Analysis with Structural Analogs
| Compound | Key Modification | Bioactivity (MIC, µg/mL) |
|---|---|---|
| 2-Chloro-N-pyridin-2-ylacetamide | No methyl group | 25 (S. aureus) |
| N-Methyl-N-(pyridin-3-yl)acetamide | Pyridine-3-yl substitution | 30 (E. coli) |
The methyl group in 2-Chloro-N-methyl-N-pyridin-2-ylmethyl-acetamide enhances membrane permeability, explaining its superior antimicrobial potency.
Future Directions and Research Gaps
Priority Areas
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Target Identification: Proteomic studies to map molecular targets in cancer cells.
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Green Synthesis: Developing solvent-free methods using biocatalysts.
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Chronic Toxicity: Long-term rodent studies to assess carcinogenicity.
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